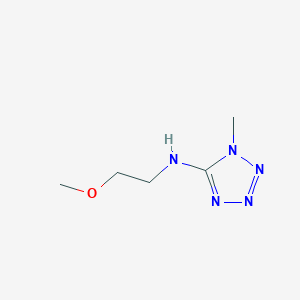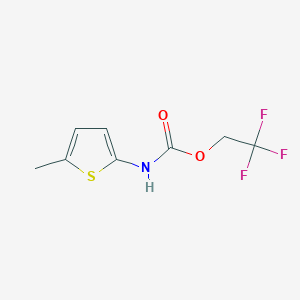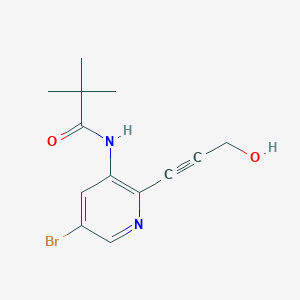
2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide
Descripción general
Descripción
2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide is a chemical compound with the CAS Number: 1249832-44-7 . It has a molecular weight of 198.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11FN2O2/c1-12-9(13)5-14-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Anticonvulsant and Pain Attenuation
Primary amino acid derivatives (PAADs) like 2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide have shown potent activities in whole animal anticonvulsant models and neuropathic pain models. Specifically, derivatives with electron-withdrawing groups retained activity, and those with a 3-fluorophenoxymethyl group improved activity significantly. These compounds represent a novel class of anticonvulsants with promising pain-attenuating properties (King et al., 2011).
Materials Science and Polymer Chemistry
2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide derivatives have been extensively used in the synthesis of various polymers:
Soluble Polyimides : The compound has been used in synthesizing new aromatic diamine monomers containing pyridine and fluorine. The resulting polyimides demonstrated excellent solubility, thermal stability, and thermo-oxidative stability. They exhibit potential for various industrial applications due to their high glass-transition temperatures and predominant amorphous nature (Zhang et al., 2007).
Polyamides and Polybenzoxazoles : The compound has contributed to the synthesis of novel polyamides and polybenzoxazoles. These materials are known for their solubility in polar organic solvents, excellent thermal stability, and potential applications in microelectronics and advanced materials due to their mechanical and electrical properties (Hsiao et al., 2004; Hong et al., 2003; Gutch et al., 2003).
Advanced Polymers with Low Dielectric Constants : Novel fluorinated poly(ether sulfone imide)s derived from the compound have been synthesized, offering low dielectric constants and high thermal stability, making them suitable for microelectronics applications (Wang et al., 2014).
Pharmaceutical Chemistry
In the domain of pharmaceutical chemistry, the compound's derivatives have been involved in the synthesis of various bioactive molecules and intermediates, showing potential in drug development and medicinal chemistry (Gabriele et al., 2006; Shukla et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-13(2)10(14)6-15-7-3-4-9(12)8(11)5-7/h3-5H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDZSXJKUDTTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)

![[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1373682.png)



![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)


![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)


